molecular formula C5H7NO3 B1500475 Methyl 2-oxoazetidine-3-carboxylate CAS No. 698356-66-0

Methyl 2-oxoazetidine-3-carboxylate

Cat. No. B1500475
M. Wt: 129.11 g/mol
InChI Key: UALDMZJTVWPGLP-UHFFFAOYSA-N
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Description

Methyl 2-oxoazetidine-3-carboxylate (MOAC) is a chemical compound with a molecular formula of C6H7NO4. It is a versatile compound that has been used in various scientific research applications due to its unique properties. MOAC is a cyclic amino acid derivative that has a wide range of biochemical and physiological effects. In

Scientific Research Applications

Novel Dieckmann-Type Cyclization

Methyl 2-oxoazetidine-3-carboxylate is used in innovative synthetic processes. For instance, it's involved in Dieckmann-type cyclization for synthesizing carbacephem derivatives, a significant process in organic chemistry (Neyer & Ugi, 1991).

Stereocontrolled Synthesis

This compound is essential in stereocontrolled synthesis, where it acts as a building block. Its dual reactivity is particularly valuable for synthesizing biological substances like amino acids and alkaloids (Alcaide & Almendros, 2002).

Antibiotic Intermediate Synthesis

In the synthesis of potential intermediates for carbapenem antibiotics, methyl 2-oxoazetidine-3-carboxylate plays a critical role. This application is crucial in medicinal chemistry and drug development (Fetter et al., 1988).

Enantioselective Synthesis

The compound is used in enantioselective synthesis processes, particularly in the creation of trans-4-(substituted methyl)monobactams, showcasing its importance in producing stereochemically complex molecules (Herranz et al., 1988).

properties

IUPAC Name

methyl 2-oxoazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)3-2-6-4(3)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALDMZJTVWPGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668442
Record name Methyl 2-oxoazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxoazetidine-3-carboxylate

CAS RN

698356-66-0
Record name Methyl 2-oxoazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Bringmann, T Geuder - Synthesis, 1991 - thieme-connect.com
An efficient novel access to enantiomerically pure ß-amino acid esters and ß-lactams (eg, methyl (3S, 4S)-1-(tert-butyldimethylsilyl-4-methyl-2-oxoazetidine-3-carboxylate) from optically …
Number of citations: 10 www.thieme-connect.com
N Kaur, N Ahlawat, Y Verma, P Grewal… - Synthetic …, 2020 - Taylor & Francis
One of the highly emerging and an important aspect of organic chemistry is the metal and organo-complex promoted synthesis of the heterocycles. The methodologies used earlier for …
Number of citations: 11 www.tandfonline.com

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